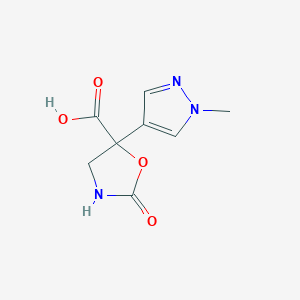![molecular formula C14H12N4O4 B2758646 [9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid CAS No. 937599-53-6](/img/structure/B2758646.png)
[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid (MOPAA) is a small molecule that has been studied for its potential biological activities, including its ability to modulate the activity of enzymes and proteins. MOPAA is a derivative of the purine base adenine and is structurally related to the nucleoside adenosine. It was first synthesized in the 1970s, and since then it has been studied in numerous scientific research applications.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
The study of similar compounds reveals insights into their structural properties and potential applications. For instance, the structural analysis of related compounds demonstrates the orientation and interactions of functional groups, which can inform synthesis strategies and applications in material science or as intermediates in organic synthesis. The hydrogen bonding patterns and molecular conformations studied in such compounds are critical for understanding reactivity and designing novel molecules with desired properties (Okabe, Suga, & Kohyama, 1995).
Fluorescence and Labeling Applications
Compounds with specific structural features, such as methoxy groups and acetic acid moieties, show promising applications in biomedical analysis due to their fluorescence properties. For example, the development of novel fluorophores with strong fluorescence across a wide pH range in aqueous media opens up new avenues for use as fluorescent labeling reagents in biomedical research (Hirano et al., 2004).
Synthetic Intermediates for Organic Chemistry
Research into similar acetic acid derivatives highlights their role as intermediates in the synthesis of a broad array of compounds, including pharmaceuticals and agrochemicals. The studies focus on regioselective bromination and subsequent reactions, showcasing the versatility of these compounds in organic synthesis (Guzei, Gunderson, & Hill, 2010).
Antimicrobial and Antitumor Potential
Explorations into the biological activities of acetic acid derivatives reveal their potential in developing new antimicrobial and antitumor agents. For instance, novel 1,3,4-thiadiazole derivatives of related acetic acids have been synthesized and shown significant in vitro antimicrobial activities, suggesting the therapeutic potential of these compounds (Noolvi et al., 2016).
Enzyme Inhibition for Disease Treatment
The design and synthesis of acetic acid derivatives as enzyme inhibitors highlight their importance in drug discovery, particularly for diseases like diabetes and cancer. Research in this area focuses on identifying compounds with potent inhibitory activity against specific enzymes, contributing to the development of new therapeutic agents (La Motta et al., 2008).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
2-[9-(4-methoxyphenyl)-6-oxopurin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-22-10-4-2-9(3-5-10)18-8-15-12-13(18)16-7-17(14(12)21)6-11(19)20/h2-5,7-8H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFCIDAFGLNMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2N=CN(C3=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)
![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one](/img/structure/B2758566.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2758571.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)


![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)


![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)


